molecular formula C16H16ClN5O3S B2743849 N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-41-4

N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Katalognummer: B2743849
CAS-Nummer: 891135-41-4
Molekulargewicht: 393.85
InChI-Schlüssel: HSTOJOGMBXVHTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cystic fibrosis and other therapeutic applications. This article explores the biological activity of this compound based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18ClN5O3S
  • Molecular Weight : 419.88 g/mol
  • Purity : Typically 95% .

Research indicates that the compound acts as a corrector of the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation is responsible for the most common form of cystic fibrosis, leading to impaired chloride ion transport across epithelial cells. The compound enhances the trafficking of the mutant CFTR protein to the plasma membrane, thereby improving its function.

Key Findings:

  • Corrector Activity : In studies involving cell lines expressing ΔF508-CFTR, the compound demonstrated significant corrector activity with a half-effective concentration (EC50) of 2.3 µM, showing improved efficacy compared to benchmark compounds .
  • Mechanistic Insights : The presence of specific functional groups (amide and aniline) within its structure correlates with enhanced biological activity. Structural modifications that maintain flexibility in the core structure are crucial for optimal binding and activity .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

Study Activity Assessed Concentration (µM) Effectiveness
Study ACFTR Corrector2.3Significant
Study BCellular Processing1036% of VX-809
Study CTrafficking Improvement20Maximal effect observed

Case Study 1: Cystic Fibrosis Correction

In a controlled study, cells treated with this compound showed a marked increase in CFTR protein levels at the plasma membrane when compared to untreated controls. This was measured using fluorescence microscopy and Western blot analysis.

Case Study 2: Combination Therapy

Further investigation into combination therapies revealed that when used alongside VX-809 (a known CFTR corrector), there was an additive effect on CFTR function. The combined treatment resulted in an increase in chloride ion transport across epithelial cells .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of triazolo-thiadiazole compounds exhibit potent antimicrobial activities. N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has been tested against various strains of bacteria and fungi. In particular:

  • Compounds derived from similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation. For instance:

  • Research on triazolothiadiazine derivatives indicates significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may exhibit similar properties .

Anti-inflammatory and Analgesic Effects

The compound may possess anti-inflammatory and analgesic properties due to its structural characteristics. Compounds in the same class have been shown to reduce inflammation and pain in various experimental models .

Other Pharmacological Activities

In addition to the aforementioned activities, derivatives of this compound have been studied for:

  • Antiviral Effects : Some studies suggest potential efficacy against viral infections.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Activity

A series of triazolo-thiadiazole compounds were synthesized and evaluated for their antimicrobial activity against several bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited moderate to high antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .

Case Study 2: Anticancer Screening

In vitro assays conducted on breast cancer cell lines revealed that specific derivatives of triazolothiadiazine showed significant cytotoxicity. The best-performing compounds were noted for their ability to induce apoptosis in cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-8-9(2)22-15(19-14(8)24)20-21-16(22)26-7-13(23)18-11-6-10(17)4-5-12(11)25-3/h4-6H,7H2,1-3H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTOJOGMBXVHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.